molecular formula C24H29N3O B2589579 N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(naphthalen-1-yl)acetamide CAS No. 941986-10-3

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2589579
CAS No.: 941986-10-3
M. Wt: 375.516
InChI Key: QVKPANHKYGHYNJ-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-[4-(Dimethylamino)phenyl]ethyl]-2-(naphthalen-1-yl)acetamide is a tertiary amine-containing acetamide derivative characterized by:

  • Dual dimethylamino groups: One on the ethyl chain (C2 position) and another on the para-position of the phenyl ring.
  • Naphthalen-1-yl substituent: Attached to the acetamide carbonyl group, contributing aromatic bulk and lipophilicity.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O/c1-26(2)21-14-12-19(13-15-21)23(27(3)4)17-25-24(28)16-20-10-7-9-18-8-5-6-11-22(18)20/h5-15,23H,16-17H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKPANHKYGHYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps. One common method involves the reaction of naphthalene derivatives with dimethylamino compounds under controlled conditions. The reaction conditions often include the use of solvents like ethanol or ethylene glycol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions[][3].

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide[][3].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various amine derivatives[3][3].

Scientific Research Applications

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(naphthalen-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(naphthalen-1-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular functions .

Comparison with Similar Compounds

Substituent Variations on the Ethyl Chain and Phenyl Ring

Compound Name Key Structural Features Physical/Chemical Properties Biological Implications
Target Compound Dual dimethylamino groups (ethyl and phenyl), naphthalen-1-yl High basicity (pKa ~8–9 for dimethylamino), moderate solubility in polar solvents Enhanced receptor binding via amine interactions; potential CNS activity
N-(tert-Butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide (5g) tert-Butyl group replaces ethyl dimethylamino Mp 174°C; Rf = 0.50 (n-hexane/ethyl acetate 1:1) Reduced solubility compared to target due to bulky tert-butyl group; possible prolonged metabolic stability
N′-{(E)-[4-(Dimethylamino)phenyl]methylene}-2-(1-naphthyl)acetohydrazide Hydrazide replaces ethyl acetamide Planar hydrazide moiety; increased hydrogen-bonding capacity Potential for metal coordination or protease inhibition
N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide Bromophenyl instead of dimethylaminophenyl Electron-withdrawing Br reduces basicity; Mp >473 K Likely altered pharmacokinetics (e.g., slower metabolism)

Modifications on the Naphthalene Moiety

Compound Name Key Structural Features Physical/Chemical Properties Biological Implications
N-[(2-Hydroxy-naphthalen-1-yl)(4-methylphenyl)methyl]acetamide Hydroxyl group on naphthalene; methylphenyl substituent Increased polarity (logP reduced by ~1–2 units) Improved aqueous solubility but reduced blood-brain barrier penetration
N-(2-Hydroxynaphthalen-1-yl)acetamide Simplified structure with hydroxyl-naphthyl Mp 235–237 K; strong hydrogen-bond donor Potential for antioxidant or anti-inflammatory activity

Functional Group Replacements in the Acetamide Core

Compound Name Key Structural Features Physical/Chemical Properties Biological Implications
N-(3,4-Dichlorophenyl)-2-[4-(naphthalen-2-ylsulfonylamino)phenyl]acetamide Sulfonylamino and dichlorophenyl groups Electron-withdrawing Cl and SO2 groups reduce basicity Possible antimicrobial or kinase inhibitory activity
2-(Diethylamino)-N-[[4-(1-methylethyl)phenyl]methyl]acetamide Diethylamino and isopropylbenzyl groups Lower polarity (logP increased by ~1 unit) Enhanced lipid membrane permeability

Key Research Findings

Conformational Flexibility : Crystal structures of analogues (e.g., N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide) reveal dihedral angles between aromatic rings (54.8°–77.5°), influencing hydrogen-bonding networks and solubility .

Synthetic Accessibility : Carbodiimide-mediated coupling (e.g., ) is a common route for acetamide derivatives, suggesting the target compound can be synthesized similarly .

Pharmacological Potential: Analogues with dimethylamino groups (e.g., ’s N-[2-(diethylamino)ethyl]-2-phenylacetamide) show affinity for neurotransmitter receptors, hinting at the target’s CNS applications .

Biological Activity

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(naphthalen-1-yl)acetamide, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Dimethylamino groups that enhance solubility and bioavailability.
  • Naphthalene moiety , contributing to its interaction with biological targets.

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Inhibition of specific kinases : Studies have demonstrated its ability to inhibit kinases such as c-MET, which plays a crucial role in cancer cell proliferation and survival .
  • Induction of apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, particularly non-small cell lung cancer (NSCLC) models resistant to traditional therapies .

Pharmacological Effects

The biological activity can be summarized as follows:

Activity TypeObserved EffectsReference
AntiproliferativeInhibits growth of NSCLC cells
Apoptosis InductionPromotes programmed cell death in cancer cells
Kinase InhibitionEffective against c-MET and SMO kinases

Study 1: NSCLC Resistance Models

In a pivotal study, the compound was tested on NSCLC cells exhibiting resistance to first-generation EGFR-TKIs. Results indicated that it restored sensitivity to these drugs, suggesting a potential role in overcoming therapeutic resistance. The study utilized xenograft models to validate the findings, demonstrating significant tumor regression upon treatment with the compound .

Study 2: Structural Modifications and Activity Correlation

A series of derivatives were synthesized to explore structure-activity relationships (SAR). Modifications on the naphthalene ring and dimethylamino groups were systematically analyzed. Compounds with specific substitutions showed enhanced inhibitory activity against c-MET, emphasizing the importance of molecular structure in determining biological efficacy .

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